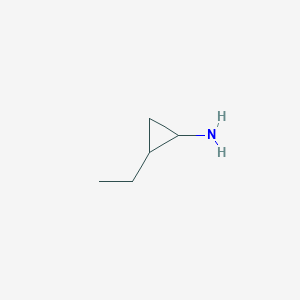
N-Pyridin-4-yl-guanidine
Übersicht
Beschreibung
N-Pyridin-4-yl-guanidine is a chemical compound with the molecular formula C6H10Cl2N4 . It is also known as 1-(pyridin-4-yl)guanidine dihydrochloride . The compound is a white solid and has a molecular weight of 209.07 g/mol .
Synthesis Analysis
The synthesis of N-Pyridin-4-yl-guanidine and similar compounds has been reported in several studies . For instance, a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been described . This strategy provides efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis
The molecular structure of N-Pyridin-4-yl-guanidine has been analyzed using techniques such as NMR, X-ray crystallography, and B3LYP/6-31+G** theoretical studies . A remarkable difference was observed in the 1H NMR spectra of the guanidinium salts as compared with their N, N ′-di-Boc protected and neutral analogues .Physical And Chemical Properties Analysis
N-Pyridin-4-yl-guanidine has a molecular weight of 209.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 208.0282517 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Guanidines
Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
Biological Applications
Guanidines have been used in various biological applications. They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Kinase Inhibitors
Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .
α2-Adrenoceptor Antagonists
The preparation of 2-pyridinoguanidines has been reported as α2-adrenoceptor antagonists .
Antibacterial Agents
Guanidines were prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . These guanidine-pyridine hybrid derivatives were synthesized and used as potential antibacterial agents .
Wirkmechanismus
Mode of Action
The mode of action of N-Pyridin-4-yl-guanidine is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Pyridin-4-yl-guanidine are not well-documented. These properties play a crucial role in the bioavailability of the compound. Understanding the pharmacokinetics of N-Pyridin-4-yl-guanidine will provide insights into its efficacy and potential side effects .
Result of Action
It is believed that this compound has a broad range of effects at the molecular and cellular levels, contributing to its overall action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Pyridin-4-yl-guanidine. Factors such as pH, temperature, and the presence of other compounds can affect how N-Pyridin-4-yl-guanidine interacts with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBDNUGPOARAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479439 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-4-yl-guanidine | |
CAS RN |
425376-94-9 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)






![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)

